molecular formula C18H22N2O2S B12061166 Valerophenone P-toluenesulfonylhydrazone

Valerophenone P-toluenesulfonylhydrazone

Cat. No.: B12061166
M. Wt: 330.4 g/mol
InChI Key: VTEOESQGMPJHGP-VHEBQXMUSA-N
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Preparation Methods

  • Chemical Reactions Analysis

    • Valerophenone p-toluenesulfonylhydrazone can undergo various reactions:

        Oxidation: It can be oxidized to form corresponding oximes or other derivatives.

        Reduction: Reduction of the hydrazone group can yield the parent valerophenone.

        Substitution: The hydrazone nitrogen can participate in nucleophilic substitution reactions.

    • Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles.
    • Major products depend on the specific reaction conditions .
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism of action for Valerophenone p-toluenesulfonylhydrazone is not extensively studied.
    • It likely interacts with specific molecular targets or pathways due to its hydrazone functionality.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C18H22N2O2S

    Molecular Weight

    330.4 g/mol

    IUPAC Name

    4-methyl-N-[(E)-1-phenylpentylideneamino]benzenesulfonamide

    InChI

    InChI=1S/C18H22N2O2S/c1-3-4-10-18(16-8-6-5-7-9-16)19-20-23(21,22)17-13-11-15(2)12-14-17/h5-9,11-14,20H,3-4,10H2,1-2H3/b19-18+

    InChI Key

    VTEOESQGMPJHGP-VHEBQXMUSA-N

    Isomeric SMILES

    CCCC/C(=N\NS(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2

    Canonical SMILES

    CCCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

    Origin of Product

    United States

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